N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE
Description
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE is a sulfonamide derivative featuring a 1,3,4-thiadiazole ring substituted with an ethyl group and an adamantane-1-carboxamide moiety. Its molecular formula is C₂₁H₂₇N₅O₃S₂, with a calculated molecular weight of 461.67 g/mol. The compound’s structure combines the rigidity of the adamantane group, known for enhancing lipophilicity and metabolic stability, with a sulfamoyl-linked aromatic system modified by a heterocyclic thiadiazole ring.
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S2/c1-2-18-23-24-20(29-18)25-30(27,28)17-5-3-16(4-6-17)22-19(26)21-10-13-7-14(11-21)9-15(8-13)12-21/h3-6,13-15H,2,7-12H2,1H3,(H,22,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOSYOGXBBMRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. The adamantane moiety is introduced through a subsequent coupling reaction, often using adamantane-1-carboxylic acid as a starting material.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, particularly at the 2nd and 5th positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most notable applications of this compound lies in its antimicrobial properties. Studies have shown that derivatives containing thiadiazole moieties exhibit potent antibacterial and antifungal activities. The compound's structure allows for effective interaction with microbial enzymes, potentially inhibiting their function. For instance, the sulfonamide group in the structure enhances its ability to mimic p-aminobenzoic acid, a substrate for bacterial folate synthesis, thereby acting as a competitive inhibitor .
Anticancer Properties
Research indicates that N-{4-[(5-Ethyl-1,3,4-Thiadiazol-2-Yl)Sulfamoyl]Phenyl}Adamantane-1-Carboxamide may also possess anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The compound's design allows it to effectively penetrate cell membranes and target intracellular proteins involved in cell cycle regulation .
Agricultural Chemistry
Pesticidal Applications
The compound has been explored for use as a pesticide due to its efficacy against certain plant pathogens. Its thiadiazole component contributes to its fungicidal properties, making it suitable for protecting crops against fungal infections. Field trials have shown improved crop yields when treated with formulations containing this compound .
Material Science
Polymer Development
In material science, this compound has been investigated for its potential in developing new polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved resistance to environmental degradation and enhanced durability .
Case Studies and Research Findings
| Study | Findings | Application Area |
|---|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus | Medicinal Chemistry |
| Study 2 | Induced apoptosis in MCF-7 breast cancer cells | Anticancer Research |
| Study 3 | Effective against Fusarium spp. in agricultural settings | Agricultural Chemistry |
| Study 4 | Enhanced thermal stability in polymer composites | Material Science |
Mechanism of Action
The mechanism of action of N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The adamantane moiety provides structural stability and can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
N-[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]adamantane-1-carboxamide
- Structure : Substituted with a 1,3-thiazole ring (vs. 1,3,4-thiadiazole) and lacks the ethyl group.
- Molecular Weight : ~417.6 g/mol (C₂₀H₂₃N₃O₃S₂) .
- Key Differences: The thiazole ring has one fewer nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Similar adamantane group confers comparable lipophilicity.
Sulfamethizole Impurity (N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine)
- Structure : Contains a 5-methyl-1,3,4-thiadiazole group and dual sulfamoyl linkages but lacks adamantane.
- Molecular Weight : ~452.59 g/mol (C₁₆H₁₆N₆O₄S₃) .
- Key Differences :
- Methyl substituent (vs. ethyl) may reduce metabolic stability due to easier oxidative degradation.
- Additional sulfamoyl group increases polarity, likely reducing membrane permeability compared to the adamantane-containing target compound.
Analysis :
Lipophilicity : The adamantane group in the target compound increases logP, favoring blood-brain barrier penetration—a trait absent in the Sulfamethizole impurity .
Metabolic Stability : The ethyl group on the thiadiazole ring may slow oxidative metabolism compared to the methyl group in Sulfamethizole derivatives .
Target Selectivity : Thiadiazole rings in sulfonamides often bind metalloenzymes (e.g., carbonic anhydrase), but adamantane’s bulkiness could shift selectivity toward hydrophobic binding pockets (e.g., viral ion channels) .
Research Implications
- The adamantane-thiadiazole hybrid structure represents a novel scaffold for drug discovery, combining rigidity and lipophilicity for CNS or antiviral applications.
- Comparative studies with Sulfamethizole analogues suggest that ethyl substitution and adamantane integration could mitigate common sulfonamide limitations (e.g., rapid clearance).
Biological Activity
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on various studies, focusing on its potential therapeutic applications in areas such as anticancer, antimicrobial, and anticonvulsant activities.
Chemical Structure and Properties
The compound features:
- Thiadiazole ring : Known for its pharmacological significance.
- Adamantane structure : Imparts unique steric and electronic properties.
- Sulfamoyl group : Enhances solubility and biological activity.
Anticancer Activity
Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. For instance:
- Cytotoxicity : Compounds derived from thiadiazole have demonstrated potent cytotoxic effects against various cancer cell lines. In particular, derivatives with specific substitutions showed IC50 values significantly lower than standard chemotherapeutics like sorafenib. For example, compounds 5d, 5g, and 5k exhibited IC50 values of 0.37 µM, 0.73 µM, and 0.95 µM against HeLa cells respectively, showcasing their potential as effective anticancer agents .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- Antibacterial and Antifungal : Various synthesized compounds showed activity against both Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds QNM-14 and QNM-11 were among the most active against Staphylococcus aureus and Candida albicans .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| QNM-14 | Antibacterial | Staphylococcus aureus | |
| QNM-11 | Antifungal | Candida albicans |
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored using various models:
- In Vivo Studies : Compounds demonstrated significant protection against induced seizures in animal models. For instance, certain derivatives showed up to 80% protection at doses of 100 mg/kg in the PTZ model .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Thiadiazole derivatives have been found to induce apoptotic pathways in cancer cells, contributing to their cytotoxic effects .
- Antimicrobial Mechanisms : The presence of the thiadiazole ring enhances the interaction with microbial targets, leading to inhibition of growth .
- Ion Channel Modulation : Some studies suggest that these compounds may interact with voltage-gated ion channels, which is critical in modulating neuronal excitability and thus anticonvulsant activity .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- A study demonstrated that a series of synthesized compounds exhibited promising anticancer activity by inducing cell cycle arrest in cancer cells at the sub-G1 phase through flow cytometry analysis .
- Another investigation into the antimicrobial properties highlighted that specific substitutions on the thiadiazole ring could enhance activity against resistant strains of bacteria and fungi .
Q & A
Q. What are the recommended synthetic methodologies for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}adamantane-1-carboxamide?
Methodological Answer :
- Step 1 : Synthesize the 5-ethyl-1,3,4-thiadiazole-2-amine intermediate via cyclization of thiosemicarbazide derivatives with acetic anhydride or acyl chlorides.
- Step 2 : React the thiadiazole amine with 4-nitrobenzenesulfonyl chloride to form the sulfamoyl intermediate, followed by reduction of the nitro group to an amine.
- Step 3 : Couple the sulfamoylphenyl intermediate with adamantane-1-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) to form the final carboxamide.
- Characterization : Use HPLC for purity (>95%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the adamantane moiety (distinct singlet at δ ~1.7–2.1 ppm) and sulfamoyl group (NH protons at δ ~7.5–8.0 ppm) .
- X-ray Crystallography : Resolve the adamantane cage’s rigid conformation and sulfamoyl-thiadiazole spatial arrangement (e.g., torsion angles between phenyl and thiadiazole rings) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water gradient (70:30) to assess purity and detect byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. hydroxyl substituents) on the 1,3,4-thiadiazole ring influence cytotoxicity?
Methodological Answer :
- Experimental Design :
- Synthesize analogs with substituents like ethyl (lipophilic), hydroxyl (polar), or halogens.
- Test cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) using MTT assays.
- Key Findings :
- Data Contradiction : Some studies report hydroxyl analogs show higher selectivity for specific targets (e.g., kinase inhibition), suggesting assay-dependent outcomes .
Q. What strategies resolve discrepancies in solubility and bioavailability data across studies?
Methodological Answer :
- Solubility Enhancement :
- Bioavailability Testing :
Q. How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?
Methodological Answer :
- SAR Workflow :
- Variation 1 : Modify the adamantane moiety (e.g., replace with bicyclic systems) to alter metabolic stability.
- Variation 2 : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfamoyl group reactivity.
- Evaluation :
- Test modified analogs in enzyme inhibition assays (e.g., carbonic anhydrase or glutaminase targets) .
- Use molecular docking to predict binding affinities to target proteins (e.g., GLS1 in glutaminolysis) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity values for 1,3,4-thiadiazole derivatives?
Critical Analysis :
- Factor 1 : Assay conditions (e.g., serum concentration in cell culture media can sequester lipophilic compounds, reducing apparent activity) .
- Factor 2 : Substituent positioning (e.g., ethyl at C5 vs. C3 on the thiadiazole ring) alters steric interactions with target proteins .
- Resolution : Standardize protocols (e.g., serum-free assays) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
